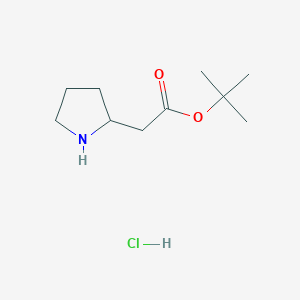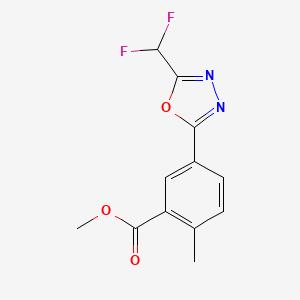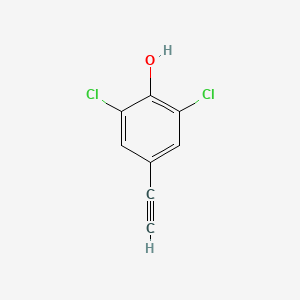
2,6-Dichloro-4-ethynylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-ethynylphenol is an organic compound with the molecular formula C8H4Cl2O It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an ethynyl group is substituted at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethynylphenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a catalyst such as N-methylaniline. The reaction is carried out in a chlorination kettle, where phenol, chlorobenzene, and N-methylaniline are added and stirred. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-4-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated phenols.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various chlorinated and substituted phenols, quinones, and other aromatic compounds .
Applications De Recherche Scientifique
2,6-Dichloro-4-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-ethynylphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as photosynthesis and oxidative stress responses. It may also interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2,6-Dichlorophenol: A similar compound with two chlorine atoms substituted at the 2 and 6 positions but lacking the ethynyl group.
4-Ethynylphenol: A compound with an ethynyl group at the 4 position but without chlorine substitutions.
2,4-Dichlorophenol: A compound with chlorine atoms substituted at the 2 and 4 positions.
Uniqueness: 2,6-Dichloro-4-ethynylphenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H4Cl2O |
|---|---|
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
2,6-dichloro-4-ethynylphenol |
InChI |
InChI=1S/C8H4Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4,11H |
Clé InChI |
JBPXWJPQJLVDJK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C(=C1)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


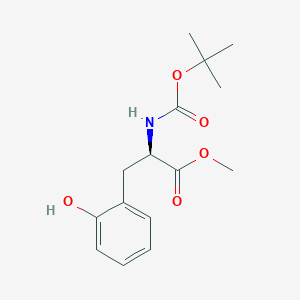
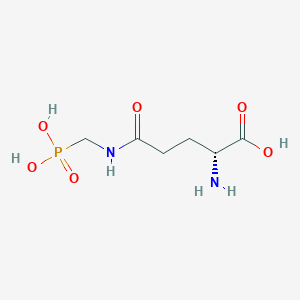
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
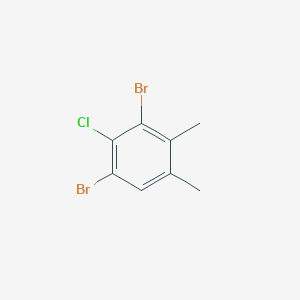

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)



![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)


